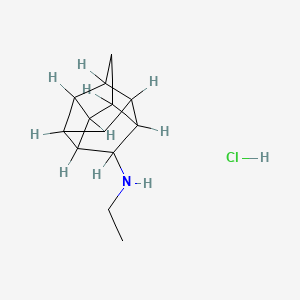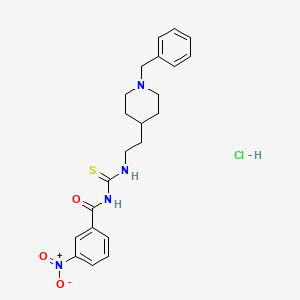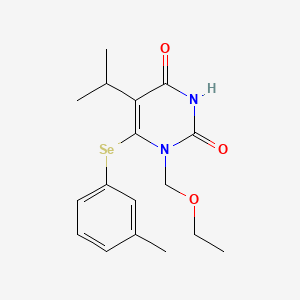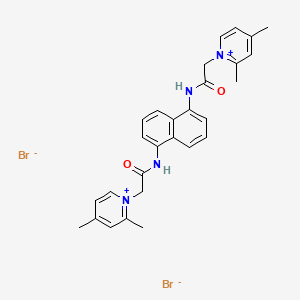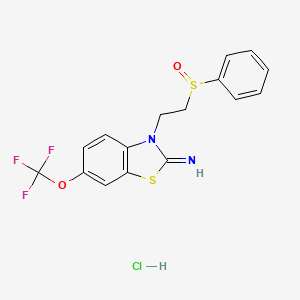
(RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazoline ring, a trifluoromethoxy group, and a phenylsulphinylethyl side chain, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazoline ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the Phenylsulphinylethyl Side Chain: This step involves the reaction of the benzothiazoline intermediate with phenylsulphinylethyl halides or sulfoxides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine or the sulfoxide group to a sulfide.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (RS)-2-Imino-3-(2-phenylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride
- (RS)-2-Imino-3-(2-phenylsulfonylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride
- (RS)-2-Imino-3-(2-phenylthioethyl)-6-trifluoromethoxybenzothiazoline hydrochloride
Uniqueness
(RS)-2-Imino-3-(2-phenylsulphinylethyl)-6-trifluoromethoxybenzothiazoline hydrochloride is unique due to the presence of the phenylsulphinylethyl side chain, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
130997-50-1 |
|---|---|
Formule moléculaire |
C16H14ClF3N2O2S2 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
3-[2-(benzenesulfinyl)ethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C16H13F3N2O2S2.ClH/c17-16(18,19)23-11-6-7-13-14(10-11)24-15(20)21(13)8-9-25(22)12-4-2-1-3-5-12;/h1-7,10,20H,8-9H2;1H |
Clé InChI |
ZUZFGDZEHPQYDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)

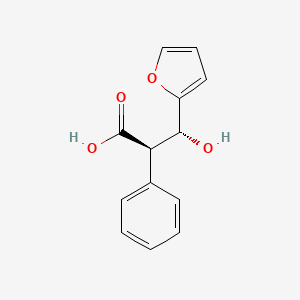
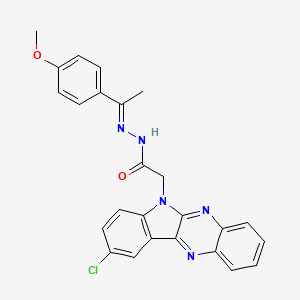
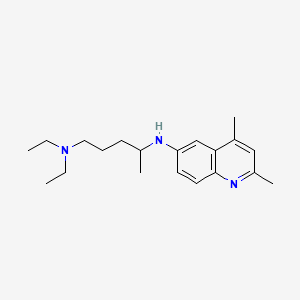
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
